molecular formula C17H16Cl4N2O2 B11701525 (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

Cat. No.: B11701525
M. Wt: 422.1 g/mol
InChI Key: FVRVXUPKTDFHIC-UHFFFAOYSA-N
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Description

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is a synthetic organic compound with the molecular formula C11H13Cl3N2O2 It is known for its unique chemical structure, which includes a chlorophenyl group, a benzylamino group, and a trichloroethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with 1-(benzylamino)-2,2,2-trichloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: N-bromosuccinimide (NBS) for bromination, sodium azide (NaN3) for azidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(1-(benzoyloxy)-2,2,2-trichloroethyl)carbamate
  • Methyl N-(1-(ethylamino)-2,2,2-trichloroethyl)carbamate
  • Methyl N-(1-(pentylamino)-2,2,2-trichloroethyl)carbamate

Uniqueness

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Cl4N2O2

Molecular Weight

422.1 g/mol

IUPAC Name

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C17H16Cl4N2O2/c18-14-9-5-4-8-13(14)11-25-16(24)23-15(17(19,20)21)22-10-12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,23,24)

InChI Key

FVRVXUPKTDFHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2Cl

Origin of Product

United States

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